molecular formula C15H12N4O B184078 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile CAS No. 30464-12-1

2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile

Cat. No. B184078
CAS RN: 30464-12-1
M. Wt: 264.28 g/mol
InChI Key: LCEWFCMLATTWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile, also known as A-401 or JNJ-63533054, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. A-401 belongs to the class of pyridine derivatives and has a molecular formula of C18H15N5O.

Mechanism Of Action

The mechanism of action of 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile is not fully understood. However, studies have suggested that 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of cancer cells. Inhibition of DHODH by 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile leads to the depletion of pyrimidine nucleotides and ultimately induces apoptosis in cancer cells.

Biochemical And Physiological Effects

2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has been shown to have several biochemical and physiological effects. Studies have shown that 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has a high binding affinity for DHODH and inhibits its activity in a dose-dependent manner. 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has been shown to inhibit the migration and invasion of cancer cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile is its potent antitumor activity against various cancer cell lines. 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has also been shown to have a high binding affinity for DHODH, making it a potential candidate for drug development. However, 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has some limitations for lab experiments. 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile is a highly toxic compound and requires special handling and storage. Additionally, 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile. One potential direction is to investigate the synergistic effects of 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile with other chemotherapeutic agents. Another direction is to explore the potential of 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile as a treatment for autoimmune diseases, as DHODH has been implicated in the pathogenesis of several autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile is a chemical compound that has shown promising results in scientific research studies, particularly in the field of cancer research. 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has potent antitumor activity against various cancer cell lines and inhibits the activity of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has several advantages and limitations for lab experiments, and there are several future directions for the research and development of 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile.

Synthesis Methods

The synthesis of 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile involves a multi-step process that includes the reaction of ethyl 4,6-dichloronicotinate with potassium cyanide to form ethyl 4-cyano-6-chloronicotinate. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to yield ethyl 4-cyano-6-ethoxy-phenyl-2-propynoate. The final step involves the reaction of this intermediate with ammonium carbonate to yield 2-amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile.

Scientific Research Applications

2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has shown promising results in several scientific research studies. One of the primary applications of 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile is in the field of cancer research. Studies have shown that 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

2-amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c1-2-20-15-12(9-17)13(10-6-4-3-5-7-10)11(8-16)14(18)19-15/h3-7H,2H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEWFCMLATTWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308327
Record name 2-amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile

CAS RN

30464-12-1
Record name NSC203087
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.